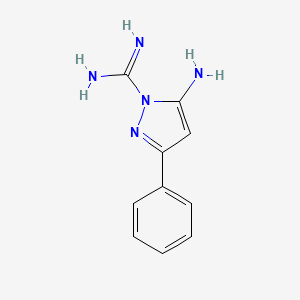

1H-Pyrazole-1-carboximidamide, 5-amino-3-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrazole-1-carboximidamide, 5-amino-3-phenyl- is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.

The exact mass of the compound 5-amino-3-phenyl-1H-pyrazole-1-carboximidamide is 201.10144537 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Pyrazole-1-carboximidamide, 5-amino-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-1-carboximidamide, 5-amino-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Pyrazole-1-carboximidamide, 5-amino-3-phenyl-, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H12N4 and features a pyrazole ring, which is notable for its five-membered structure containing two nitrogen atoms. The carboximidamide functional group enhances its reactivity and potential applications in pharmacology.

Biological Activities

1H-Pyrazole-1-carboximidamide derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against Candida species with minimum inhibitory concentrations (MIC) ranging from 15.6 μg/mL to 62.5 μg/mL .

- Antitumor Activity : Some derivatives have been identified as potential antitumor agents. A patent describes the synthesis and application of 3(5)-amino-pyrazole derivatives as antitumor agents, suggesting a promising avenue for cancer treatment .

- Enzyme Inhibition : Certain pyrazole derivatives act as inhibitors for specific enzymes, including those involved in inflammatory pathways. For example, compounds have been noted for their ability to inhibit phospholipase and proteinase activity in Candida strains .

Synthesis Methods

The synthesis of 1H-Pyrazole-1-carboximidamide can be achieved through various methods, including:

- Cyclocondensation Reactions : Utilizing hydrazines and 1,3-dielectrophiles to form the pyrazole ring under mild conditions.

- Amidination Reactions : Converting primary and secondary amines into the corresponding guanidines using amidinating reagents derived from pyrazole structures .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives:

- Study on Antifungal Activity : A study evaluated the antifungal properties of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides against various Candida species. Results showed decreased enzyme secretion in treated strains, indicating potential for therapeutic development .

- Antinecroptotic Activity : Another study focused on N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, which demonstrated high selectivity in targeting HDAC6 with significant anti-inflammatory effects in a mouse model of acute liver injury .

Comparative Analysis of Similar Compounds

To illustrate the diversity within the pyrazole family, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-5-dimethylamino-pyrazole | Dimethylamino group at position 5 | Enhanced solubility; used in agricultural applications |

| 3-Methylpyrazole | Lacks phenyl substitution | Antibacterial properties |

| 4-Amino-3-methylpyrazole | Amino group at position 4 | Strong antibacterial activity |

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including 1H-Pyrazole-1-carboximidamide, 5-amino-3-phenyl-. A study evaluated the antifungal activity against Candida species, demonstrating that certain derivatives exhibited significant minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC). For instance, one compound showed an MIC and MFC of 15.6μg/mL against Candida albicans . This suggests that these compounds could serve as templates for developing more effective antifungal agents.

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound Name | MIC (μg/mL) | MFC (μg/mL) | Target Organism |

|---|---|---|---|

| Compound A | 62.5 | ≥ 62.5 | C. albicans |

| Compound B | 15.6 | 15.6 | C. lipolytica |

| Compound C | ≥ 62.5 | ≥ 62.5 | C. glabrata |

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been a focal point in research. Various studies have reported that certain pyrazole compounds exhibit promising anticancer effects against different cancer cell lines. For example, derivatives synthesized from 5-amino-pyrazole were evaluated for their ability to inhibit tumor growth and showed significant antiproliferative activity . This indicates potential applications in cancer therapeutics.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 | 0.08 |

| Compound E | A549 | Not reported |

| Compound F | HeLa | Not reported |

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . One specific derivative demonstrated significant anti-inflammatory activity in vivo using models of acute inflammation.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Model Used | Result |

|---|---|---|

| Compound G | Carrageenan-induced edema | Significant reduction |

| Compound H | Indomethacin comparison | Comparable efficacy |

Case Studies and Research Findings

Numerous case studies have been conducted to explore the pharmacological activities of pyrazole derivatives:

- Antifungal Studies : Research indicated that modifications to the pyrazole structure can enhance antifungal efficacy while reducing cytotoxicity . The study employed various strains of Candida, confirming the potential for clinical applications.

- Anticancer Research : A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics . The findings advocate for further exploration into structure-activity relationships to optimize efficacy.

- Inflammation Models : In vivo experiments demonstrated that certain pyrazoles significantly reduced paw edema in rat models compared to standard anti-inflammatory drugs like Indomethacin . This positions them as potential candidates for treating inflammatory diseases.

Properties

IUPAC Name |

5-amino-3-phenylpyrazole-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-6-8(14-15(9)10(12)13)7-4-2-1-3-5-7/h1-6H,11H2,(H3,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAKTUNXMXCLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.